(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol
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Overview
Description
The compound (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is an organic molecule featuring a furan ring substituted with a hydroxymethyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Hydroxymethyl Group: This can be achieved by the hydroxymethylation of the furan ring using formaldehyde in the presence of a base.
Aminomethylation: The final step involves the reaction of the hydroxymethyl furan with 3-methylbutan-2-amine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, using hydrogenation catalysts.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)carboxylic acid.
Reduction: Reduced furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics.
Mechanism of Action
The mechanism of action of (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the furan ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol
- (5-{[(3-Ethylbutan-2-yl)amino]methyl}furan-2-yl)methanol
- (5-{[(3-Methylpentan-2-yl)amino]methyl}furan-2-yl)methanol
Uniqueness
Compared to similar compounds, (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol has a unique combination of functional groups that confer specific reactivity and interaction profiles. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
[5-[(3-methylbutan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO2/c1-8(2)9(3)12-6-10-4-5-11(7-13)14-10/h4-5,8-9,12-13H,6-7H2,1-3H3 |
InChI Key |
FFJMBAFXTHNAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
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